molecular formula C9H13Cl2N B15092129 Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- CAS No. 54676-33-4

Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)-

Cat. No.: B15092129
CAS No.: 54676-33-4
M. Wt: 206.11 g/mol
InChI Key: FTQFHXURUUGDCN-FJXQXJEOSA-N
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Description

Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- is a chiral phenethylamine derivative with a chlorine substituent at the 3-position of the benzene ring and a methyl group on the alpha carbon of the ethylamine side chain. The (S)-enantiomer configuration and hydrochloride salt enhance its stability and solubility. This compound’s structural features influence its physicochemical properties, such as lipophilicity and electronic profile, which are critical for biological activity.

Properties

CAS No.

54676-33-4

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

IUPAC Name

(2S)-1-(3-chlorophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H12ClN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H/t7-;/m0./s1

InChI Key

FTQFHXURUUGDCN-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)Cl)N.Cl

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- typically involves the following steps:

    Starting Materials: The synthesis begins with benzeneethanamine and appropriate chlorinating agents.

    Chlorination: The benzeneethanamine undergoes chlorination at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Methylation: The alpha position is methylated using methylating agents like methyl iodide in the presence of a base such as sodium hydride.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction parameters such as temperature, pressure, and reagent flow rates to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or amines replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders due to its interaction with neurotransmitter systems.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, (S)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For instance, in neurological applications, it may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities with analogs:

Compound Name (CAS/Evidence ID) Substituents on Benzene Ring Alpha-Carbon Modifications Halogen/Functional Group Molecular Formula Molecular Weight Key Differences vs. Target Compound
Target: Benzeneethanamine, 3-chloro-alpha-methyl-, (S)- HCl (Hypothetical) 3-Cl α-methyl Cl C9H12ClN·HCl 214.11 (calc.) Reference compound
(S)-1-(2-Chlorophenyl)ethanamine HCl 2-Cl α-methyl Cl C8H10ClN·HCl 200.08 Chlorine at 2-position (positional isomer)
Benzeneethanamine, β-chloro-N,α-dimethyl-, HCl None (β-Cl on ethylamine) α-methyl, N-methyl Cl (on ethylamine) C10H14ClN·HCl 228.14 Chlorine on β-carbon, N-methylation
Phentermine HCl (alpha,alpha-dimethyl) None α,α-dimethyl None C10H15N·HCl 185.69 No halogen; bulkier alpha substituent
Mescaline HCl (3,4,5-trimethoxy) 3,4,5-OCH3 None OCH3 C11H17NO3·HCl 247.72 Methoxy groups instead of Cl
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine HCl 3-Br α-trifluoromethyl Br, CF3 C8H8BrF3N·HCl 320.52 Bromine at 3-position; trifluoromethyl group

Physicochemical and Pharmacological Insights

  • Positional Isomerism (2-Cl vs. 3-Cl): The chlorine substituent’s position (2- vs. 3-) in vs. For instance, 3-substituted halogens often enhance metabolic stability compared to 2-substituted analogs.
  • The trifluoromethyl group in introduces strong electron-withdrawing effects and steric bulk.
  • Substituent Bulk : Phentermine’s α,α-dimethyl group increases lipophilicity, enhancing blood-brain barrier penetration compared to the target’s single α-methyl.
  • Methoxy vs. Chloro : Mescaline’s 3,4,5-trimethoxy groups create a highly polar profile, contrasting with the chloro group’s electron-withdrawing nature. This difference impacts solubility and receptor selectivity.

Stereochemical Considerations

The (S)-enantiomer in the target compound and is critical for activity. Enantiomers can exhibit divergent pharmacokinetic and pharmacodynamic profiles. For example, (S)-configured amines often show higher receptor affinity in CNS-targeting compounds due to optimized spatial alignment.

Solubility and Stability

Hydrochloride salts universally improve water solubility. The target compound’s molecular weight (~214 g/mol) suggests moderate solubility, comparable to (200.08 g/mol) but lower than Mescaline HCl (247.72 g/mol). N-methylation in may reduce solubility due to increased hydrophobicity.

Research Implications

  • Drug Design : The 3-chloro substitution in the target compound offers a balance between electronic effects and metabolic stability. Comparisons with suggest halogen size and additional substituents (e.g., CF3) can fine-tune activity.
  • Pharmacology: Structural analogs like Phentermine highlight the role of alpha-carbon modifications in appetite suppression, while Mescaline underscores the impact of polar substituents on hallucinogenic activity.

Biological Activity

Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride, commonly known as clortermine, is a compound that has garnered attention due to its pharmacological properties and biological activity. This article delves into its biological effects, mechanisms of action, toxicity, and relevant case studies.

  • Chemical Name: Benzeneethanamine, 3-chloro-alpha-methyl-, hydrochloride
  • Molecular Formula: C12H18ClN
  • Molecular Weight: 211.731 g/mol
  • CAS Number: 17243-57-1

Clortermine primarily acts as a stimulant on the central nervous system (CNS). Its pharmacodynamics include:

  • Catecholamine Release: It promotes the release of catecholamines (dopamine, norepinephrine), leading to increased energy and alertness.
  • Monoamine Oxidase Inhibition: The compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters, thereby enhancing their levels in the synaptic cleft .

Stimulant Effects

Clortermine is known for its acute CNS stimulation effects. Users may experience:

  • Increased heart rate (tachycardia)
  • Elevated blood pressure (hypertension)
  • Enhanced physical performance and energy levels

Toxicity and Side Effects

The compound exhibits significant toxicity, particularly at high doses. Notable toxicological findings include:

  • Cardiotoxicity: Clortermine can cause arrhythmias and cardiovascular collapse.
  • Dependency Risk: There is a high potential for psychological dependency with prolonged use .
  • Toxic Dose Variability: The toxic dose can vary widely among individuals, with fatalities reported at doses as low as 1.3 mg/kg. Tolerance development has been observed in some users, allowing them to consume significantly higher doses without immediate adverse effects .

Case Studies

Study ReferenceSubjectFindings
Hardman et al., 1997Adult MonkeysLD50 of 15-20 mg/kg; young monkeys had an LD50 of only 5 mg/kg.
Clinical ReportsHuman SubjectsFatalities following ingestion of clortermine at doses as low as 1.3 mg/kg; tolerance developed in chronic users allowing for doses up to 5 g/day.

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